Etimizol - 64-99-3

Etimizol

Catalog Number: EVT-302234
CAS Number: 64-99-3
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etimizol is a neurotropic agent with a breath analeptic effect []. Its role in scientific research primarily revolves around its influence on the central nervous system, particularly its effects on memory processes, energy metabolism, and neuronal excitability. Studies have explored its potential as a nootropic agent, investigating its ability to enhance cognitive function and alleviate amnesia induced by various factors, including hypoxia [, ].

Adenosine

Relevance: Research suggests that Etimizol exhibits vasodilatory effects partly mediated by P1 purinergic receptors []. This is similar to the mechanism of action of adenosine, a known agonist of P1 receptors. Etimizol was shown to potentiate the relaxant effect of adenosine on vascular preparations, indicating an interaction with the purinergic system []. Furthermore, like adenosine, the relaxant effect of Etimizol is not affected by endothelium removal but is inhibited by theophylline and potentiated by dipyridamole, supporting a mechanism related to P1 receptor activation [].

Theophylline

Relevance: Theophylline is a known antagonist of P1 purinergic receptors [, ]. In studies investigating the vasodilating properties of Etimizol, theophylline was shown to inhibit the relaxant effect of Etimizol []. This finding further strengthens the hypothesis that Etimizol's vasodilatory action involves interaction with purinergic receptors, similar to adenosine []. Additionally, theophylline was found to eliminate the stimulating action of Etimizol on embryonal development in sea urchins [, ], providing further evidence for Etimizol's interaction with the purinergic system.

Dipyridamole

Relevance: Dipyridamole is known to potentiate the effects of adenosine, a P1 purinergic receptor agonist []. Studies show that Dipyridamole potentiates the vasodilatory effect of Etimizol, further supporting the involvement of purinergic receptors in Etimizol's mechanism of action []. The fact that both Etimizol and adenosine are potentiated by dipyridamole suggests a shared pathway, potentially involving P1 receptors, in mediating their vasodilatory effects [].

Caffeine

Relevance: Caffeine, a known stimulant, exhibits contrasting effects on body temperature compared to Etimizol. While Etimizol demonstrates a hypothermic effect, predominantly in the brain [, ], caffeine raises both brain and body temperatures to a similar extent [, ]. This difference in temperature regulation suggests distinct mechanisms of action for these two compounds. Additionally, caffeine causes changes in carbohydrate metabolism in the brain and myocardium, although these effects are less pronounced compared to those induced by Etimizol [, ]. This observation highlights potential differences in their metabolic profiles and actions on energy metabolism.

Piracetam

Relevance: Piracetam, like Etimizol, exhibits nootropic properties and protective effects against experimental duodenal ulcers in rats [, ]. Both Piracetam and Etimizol were found to effectively eliminate duodenal mucosa destruction and normalize creatine phosphate levels, suggesting they might share similar mechanisms in promoting tissue repair and protecting against stress-induced injury [, ].

Propylnorantifein

Compound Description: Propylnorantifein, a compound structurally related to antifeins, is known to enhance corticofugal projections to the thalamus, influencing neuronal communication and activity within the brain [, ].

Relevance: In contrast to Etimizol, which acts as an unspecific connector and enhances the consolidation of shortened reflexes locally [, ], Propylnorantifein promotes the spreading of responses to thalamic nuclei [, ]. This difference highlights distinct mechanisms through which these compounds influence neuronal plasticity and learning processes. Additionally, while Etimizol engages both alpha- and beta-adrenoreceptors, Propylnorantifein primarily involves alpha-adrenoreceptors [, ], suggesting potential differences in their pharmacological profiles and interactions with adrenergic systems. Propylnorantifein and Etimizol have been studied in the context of neurogenic myocardial injury. While both compounds demonstrate protective effects on respiratory enzymes like succinate dehydrogenase and cytochrome oxidase, they might achieve this through different pathways [].

γ-Aminobutyric acid (GABA)

Relevance: GABA, as a major inhibitory neurotransmitter, plays a role in memory retrieval processes []. Etimizol, a known nootropic agent, was found to enhance memory retrieval in rats, similar to the effects observed with GABA administration []. This observation, while preliminary, suggests that Etimizol might influence GABAergic pathways or modulate neuronal excitability to facilitate memory recall.

Corticosterone

Relevance: In female rats, Etimizol was found to influence the metabolism of certain drugs, including amidopyrine and hexobarbital []. This effect might be related to Etimizol's impact on corticosterone levels, which are naturally higher in female rats compared to males []. The study suggests a potential interaction between Etimizol and the hypothalamic-pituitary-adrenal (HPA) axis, which regulates corticosterone production.

Norethynodrel

Relevance: The combination of Etimizol and Infecundin, an oral contraceptive containing Norethynodrel and mestranol, resulted in a more pronounced contraceptive effect in rats compared to Infecundin alone []. This suggests a potential synergistic effect between Etimizol and progestins like Norethynodrel on reproductive function. The mechanism behind this interaction remains unclear but could involve modulation of hormonal pathways or neuroendocrine function.

Source and Classification

Etimizol is synthesized from basic organic compounds and falls under the classification of small organic molecules. Its structure features an imidazole ring, which is a common motif in many biologically active compounds. The compound is typically classified as an antiviral agent, with specific efficacy against certain viral pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of Etimizol involves several steps that can vary based on the desired purity and yield. A common method includes the following:

  1. Starting Materials: The synthesis begins with readily available precursors such as ethyl bromide and imidazole.
  2. Reactions:
    • Alkylation: Ethyl bromide is reacted with imidazole in the presence of a base to form an intermediate compound.
    • Reduction: The intermediate undergoes reduction using reducing agents like lithium aluminum hydride to yield Etimizol.
  3. Purification: The final product is purified through recrystallization or chromatography to achieve the required purity for pharmaceutical use.

This synthetic route is advantageous due to its straightforwardness and the availability of starting materials, making it suitable for industrial applications.

Chemical Reactions Analysis

Reactions and Technical Details

Etimizol can participate in various chemical reactions, primarily due to its functional groups:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, allowing modifications to enhance its antiviral properties.
  2. Esterification: Reacting with carboxylic acids can yield esters, which may have improved pharmacokinetic profiles.
  3. Oxidation and Reduction: These reactions can modify the imidazole ring or hydroxyl group, potentially increasing biological activity or altering solubility.

These reactions are critical for developing derivatives with enhanced efficacy or reduced toxicity.

Mechanism of Action

Process and Data

The mechanism by which Etimizol exerts its antiviral effects involves several key processes:

  1. Inhibition of Viral Replication: Etimizol interferes with viral polymerases, inhibiting the replication of viral genetic material.
  2. Immune Modulation: It may also enhance host immune responses, aiding in the clearance of viral infections.
  3. Binding Affinity: Studies indicate that Etimizol binds effectively to viral proteins, disrupting their function.

Quantitative data on binding affinities and inhibition constants are essential for understanding its efficacy compared to other antiviral agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etimizol exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 110-112 °C, indicating solid-state stability at room temperature.
  • Solubility: Highly soluble in water due to its hydroxyl group, facilitating oral administration.
  • pH Stability: Maintains stability across a wide pH range, making it suitable for various formulations.

These properties are crucial for determining the appropriate dosage forms and routes of administration.

Applications

Scientific Uses

Etimizol has found applications in various scientific fields:

  1. Pharmaceutical Development: As an antiviral agent, it is being researched for treating infections caused by viruses such as herpes simplex virus and cytomegalovirus.
  2. Biological Research: Its mechanism of action provides insights into viral biology and host-pathogen interactions.
  3. Drug Formulation Studies: Ongoing research focuses on optimizing formulations to enhance bioavailability and therapeutic efficacy.
Introduction

Historical Context of Etimizol Development

Etimizol (Ethimizole, NG2MF3646P) emerged from the Institute of Experimental Medicine in St. Petersburg, USSR, during the 1960s as part of a concerted effort to develop novel neuroactive compounds targeting cognitive and respiratory functions [6]. Initially classified as a respiratory analeptic due to its catalytic effect on the respiratory center, researchers soon recognized its broader neurotropic properties. Early Soviet-era studies documented its ability to activate the adrenocorticotropic function of the pituitary gland, leading to increased glucocorticosteroid levels in the blood—a mechanism distinct from classical stimulants [9]. This dual action positioned Etimizol uniquely at the intersection of neuroendocrine modulation and cognitive enhancement. By the 1980s, experimental studies demonstrated its efficacy in relieving amnesia of hypoxic origin (e.g., hypobaric hypoxia, mechanical brain injury), establishing its potential as a memory-modulating agent [2] [4]. Despite its promising profile, Etimizol remains primarily marketed in Russia, with limited global penetration, reflecting both historical geopolitical constraints and the complexity of its pharmacological actions [6].

Table 1: Key Milestones in Etimizol Development

Time PeriodDevelopment PhaseKey Findings
1960sInitial SynthesisDeveloped at USSR Institute of Experimental Medicine; classified as respiratory analeptic
1970s–1980sElectrophysiological StudiesDemonstrated modulation of neuronal action potentials in mollusk models [9]
1980sCognitive ResearchEstablished amnesia-relieving effects in hypoxic models [2] [4]
2000s–PresentMolecular Target ResearchIdentified interaction with protein kinase CK2 and ion permeability [6] [9]

Pharmacological Classification and Structural Properties

Etimizol (C₉H₁₄N₄O₂; MW 210.23 g/mol) is chemically designated as 1-ethyl-4,5-di(N-methylcarbamoyl)imidazole, featuring a core imidazole ring substituted with ethyl and methylcarbamoyl groups [6] [9]. Its crystalline structure (CAS 64-99-3) exhibits moderate solubility in ethanol (33 mg/mL) but limited aqueous solubility, posing formulation challenges for systemic delivery [4] [9].

Pharmacodynamically, Etimizol belongs to two overlapping categories:

  • Nootropic Agents: It enhances memory consolidation, particularly in amnesia with hypoxic components, by modulating neuronal potassium (K⁺) permeability during action potentials, thereby prolonging depolarization and facilitating synaptic plasticity [4] [9].
  • Neurotropic Respiratory Stimulants: Unlike analeptics such as doxapram, Etimizol’s respiratory excitation is coupled with pituitary-adrenal axis activation, increasing circulating glucocorticoids—a secondary effect potentially relevant to neuroprotection [6] [9].

Mechanistically, it targets protein kinase CK2 (casein kinase II), a multifunctional serine/threonine kinase regulating neuronal survival and ion channel activity [6]. Electrophysiological studies in Coretus corneus mollusk neurons revealed that Etimizol (5–10 mM/L) prolongs action potential duration, slows repolarization, and reduces hyperpolarization amplitude, indicating direct modulation of voltage-gated ion channels [4] [9].

Table 2: Structural and Physicochemical Properties of Etimizol

PropertyValue
Chemical FormulaC₉H₁₄N₄O₂
Molecular Weight210.23 g/mol
CAS Registry Number64-99-3
SMILESCCN1C=NC(=C1C(=O)NC)C(=O)NC
Solubility (Ethanol)≥33 mg/mL (158.54 mM)
Primary Molecular TargetsProtein kinase CK2; K⁺ channels

Scope of Current Research on Neurotropic Agents

The global neuroprotective agents market, valued at $67.3 billion in 2024, is projected to reach $94.8 billion by 2029, driven by increasing prevalence of neurological disorders and technological innovations [8]. Within this landscape, compounds like Etimizol represent underexplored therapeutic vectors due to their multimodal actions on neurotrophic signaling, ion homeostasis, and neuroendocrine pathways.

Research priorities for neurotropic agents now emphasize:

  • Precision Targeting: Developing subtype-selective modulators of neurotrophin receptors (e.g., TrkB for BDNF) to enhance neuronal survival without off-target effects [1].
  • Hypoxia-Responsive Pathways: Investigating agents that mitigate hypoxic-amnesic damage, a domain where Etimizol has demonstrated efficacy but lacks mechanistic clarity [2] [5].
  • Innovative Delivery Systems: Nanotechnology and cell-mediated transport to overcome the blood-brain barrier (BBB), particularly for brain tumors—the fastest-growing neurotherapeutic segment (12.6% CAGR) [8].

Etimizol’s unique profile aligns with these trends, though its integration into mainstream neuroscience requires resolving two gaps:

  • Molecular Specificity: While its interaction with CK2 and K⁺ channels is established, upstream regulators and downstream effectors remain poorly defined [6] [9].
  • Neurotrophin Modulation: Preliminary evidence suggests Etimizol may influence brain-derived neurotrophic factor (BDNF) signaling—a critical pathway in synaptic plasticity—but rigorous studies are lacking [1] [5].

Table 3: Classification of Neurotropic Agents with Representative Compounds

CategoryMechanistic BasisExamplesResearch Focus
NootropicsEnhance synaptic plasticityEtimizol, PiracetamMemory consolidation in hypoxia
Neurotrophin ModulatorsActivate BDNF/TrkB/NGF pathwaysCytisine derivatives, BDNF mimeticsNeurodegenerative disease modification
Ion Channel RegulatorsModulate K⁺, Na⁺, or Ca²⁺ fluxesRetigabine, EtimizolNeuronal excitability control
Enzyme-Targeted AgentsInhibit kinases/phosphatasesCK2 inhibitors (e.g., Etimizol)Signal transduction in circuits

Properties

CAS Number

64-99-3

Product Name

Etimizol

IUPAC Name

1-ethyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C9H14N4O2/c1-4-13-5-12-6(8(14)10-2)7(13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15)

InChI Key

RYRFAMRQBZNEPX-UHFFFAOYSA-N

SMILES

CCN1C=NC(=C1C(=O)NC)C(=O)NC

Synonyms

Aethimizole
Ethimizol
Ethimizole
Ethylnorantifeine
Ethymisole
Ethymizol
Etimizol

Canonical SMILES

CCN1C=NC(=C1C(=O)NC)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.